(E)-3-(4-Chlorobenzylidene)indolin-2-one is a synthetic organic compound classified as an indolin-2-one derivative, specifically belonging to the oxindole family. This compound features a chlorobenzylidene group at the 3-position of the indolin-2-one core, which contributes to its diverse biological activities and potential therapeutic applications. Indolin-2-one derivatives are known for their roles in various biological processes, including anticancer properties and enzyme modulation.
The synthesis of (E)-3-(4-Chlorobenzylidene)indolin-2-one typically involves the condensation reaction between indolin-2-one and 4-chlorobenzaldehyde. A common method includes:
This method has been shown to yield significant amounts of the desired compound with high purity .
The molecular formula of (E)-3-(4-Chlorobenzylidene)indolin-2-one is with a molecular weight of approximately 255.70 g/mol. The structure can be described by its IUPAC name: (3E)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one. The compound exhibits a specific stereochemistry due to the configuration around the double bond in the benzylidene group.
The compound's structure can be represented using its InChI key: CIXKMQYKNWKSNZ-UKTHLTGXSA-N and SMILES notation: C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2.
(E)-3-(4-Chlorobenzylidene)indolin-2-one is involved in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (E)-3-(4-Chlorobenzylidene)indolin-2-one involves its interaction with specific molecular targets within biological pathways:
Relevant analytical data include melting point ranges and spectral data (NMR, IR) that confirm structural integrity .
(E)-3-(4-Chlorobenzylidene)indolin-2-one has several scientific applications:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4